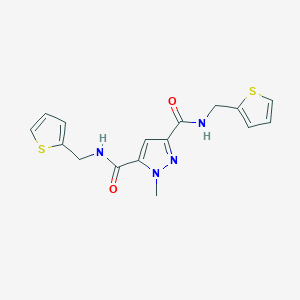![molecular formula C17H18N4O2 B10948256 N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10948256.png)
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a pyrazole and isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclocondensation reactions involving hydrazines and 1,3-diketones . The isoxazole ring can be synthesized via cycloaddition reactions involving nitrile oxides and alkenes . The final step involves coupling the pyrazole and isoxazole rings under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemistry: The compound is explored for its use as a pesticide or herbicide due to its bioactive properties.
Material Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
- 1-(3-[3,5-Dimethyl-1H-pyrazol-1-yl]methyl)phenylmethanamine
- (1,5-dimethyl-1H-pyrazol-3-yl)methylamine
Uniqueness
N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combined pyrazole and isoxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that may only contain one of these moieties .
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c1-11(14-10-21(3)19-12(14)2)18-17(22)15-9-16(23-20-15)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,18,22) |
InChI Key |
ACGJEOKUSBVTDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[({1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B10948180.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B10948185.png)
![2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10948197.png)
![2-{5-[(2,4-dimethylphenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10948199.png)

![3-[(naphthalen-2-yloxy)methyl]-N'-[(1E)-1-(5-propylthiophen-2-yl)ethylidene]benzohydrazide](/img/structure/B10948209.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(difluoromethoxy)-2-methylphenyl]-2-methylpropanamide](/img/structure/B10948214.png)
![2-({5-[(2,4-dimethylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10948219.png)
![5,7-bis(difluoromethyl)-N-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10948227.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B10948233.png)

![1-methyl-4-{[(E)-(3-methylphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10948253.png)
![(5E)-5-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10948257.png)
